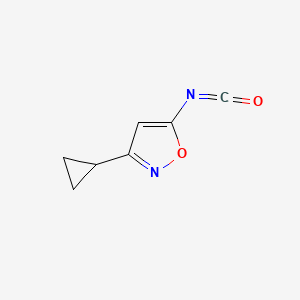

Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI)

Beschreibung

Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) (CAS 59669-74-8) is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a cyclopropyl group at position 3 and an isocyanato (-NCO) functional group at position 5 . Isoxazoles are known for their versatility in medicinal chemistry and materials science due to their stability and reactivity. The isocyanato group enhances electrophilicity, enabling participation in nucleophilic addition and polymerization reactions.

Eigenschaften

Molekularformel |

C7H6N2O2 |

|---|---|

Molekulargewicht |

150.13 g/mol |

IUPAC-Name |

3-cyclopropyl-5-isocyanato-1,2-oxazole |

InChI |

InChI=1S/C7H6N2O2/c10-4-8-7-3-6(9-11-7)5-1-2-5/h3,5H,1-2H2 |

InChI-Schlüssel |

WCMCKOGFNSLEKZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2=NOC(=C2)N=C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 3-Cyclopropyl-5-Isocyanatoisoxazol (9CI) umfasst mehrere Schritte. Eine gängige Methode ist die Cyclisierung geeigneter Vorläufer unter spezifischen Reaktionsbedingungen. Die Reaktion beinhaltet typischerweise die Verwendung von Cyclopropylamin und Isocyanatderivaten, gefolgt von der Cyclisierung zur Bildung des Isoxazolrings . Industrielle Produktionsmethoden können variieren, aber sie beinhalten im Allgemeinen ähnliche Syntheserouten mit optimierten Reaktionsbedingungen, um höhere Ausbeuten und Reinheit zu erzielen.

Analyse Chemischer Reaktionen

3-Cyclopropyl-5-Isocyanatoisoxazol (9CI) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter Verwendung gängiger Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : Isoxazole derivatives serve as essential building blocks in organic synthesis, allowing researchers to create more complex molecules. They are used as reagents in various organic reactions, facilitating the development of novel compounds .

Biology

- Biological Activity : The compound is being studied for its potential antimicrobial and anticancer properties. Research indicates that isoxazole derivatives exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain isoxazole carboxamide derivatives showed notable in-vitro activity against various microbial strains .

Medicine

- Pharmaceutical Applications : Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) is being explored as a pharmaceutical intermediate in drug discovery processes. Its ability to modulate biological pathways makes it a candidate for developing treatments for various diseases, including cancer and inflammation .

Industrial Applications

- Agrochemicals : Isoxazole derivatives are utilized in developing agrochemicals due to their biological activity against pests and pathogens. Their application in this field highlights their importance beyond traditional medicinal uses .

Case Study 1: Antimicrobial Activity

A study published in Der Pharmacia Lettre evaluated a series of novel isoxazole carboxamide derivatives for their antimicrobial properties. The results indicated that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with one compound showing an IC50 comparable to gentamicin, suggesting its potential as an effective antimicrobial agent .

Case Study 2: Neuronal Differentiation

Research on a related isoxazole compound demonstrated its ability to induce neuronal differentiation in stem cells at an effective concentration of 20 µM. This finding suggests potential applications in regenerative medicine and neurobiology .

Wirkmechanismus

Der Wirkungsmechanismus von 3-Cyclopropyl-5-Isocyanatoisoxazol (9CI) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, was zur Modulation biologischer Prozesse führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Isoxazole-Based Isocyanates

Key Observations :

- Steric Effects : The cyclopropyl group in the target compound provides moderate steric hindrance compared to bulkier tert-butyl (59669-71-5) or planar phenyl (55809-60-4) substituents. This balance may optimize binding to biomolecular targets like G-quadruplexes .

- Electronic Effects : Electron-withdrawing -NCO groups enhance electrophilicity across all analogs. The cyclopropyl group’s electron-donating nature may stabilize charge transfer in fluorescence applications .

- Applications : Smaller substituents (e.g., methyl, ethyl) favor volatility for industrial coatings, while aromatic groups (phenyl) improve material rigidity.

Comparison with Non-Isoxazole Heterocycles

Table 2: Heterocyclic Isocyanates with Structural Similarities

Key Observations :

- Pyrazole vs. Isoxazole : Pyrazole derivatives (e.g., 785781-38-6) exhibit greater metabolic stability in agrochemicals due to hydrogen-bonding capacity , whereas isoxazoles are more reactive toward electrophilic substitution.

- Functional Group Interchange : Replacing -NCO with carboxylic acid (3356-99-8) shifts application from polymer chemistry (e.g., polyurethanes) to pharmaceuticals .

- Hybrid Structures : The azetidine-containing isoxazole (186964-03-4) demonstrates enhanced blood-brain barrier penetration, highlighting the impact of fused ring systems on bioactivity .

Biologische Aktivität

Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Isoxazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific isoxazole derivative, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the isoxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen. The presence of the cyclopropyl group and the isocyanate functional group contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of isoxazole derivatives typically involves methods such as cyclization reactions of appropriate precursors. For instance, the reaction of β-diketohydrazones with hydroxylammonium chloride has been used to synthesize various substituted isoxazoles. This method allows for modifications at different positions on the isoxazole ring, facilitating the exploration of their biological activities .

Biological Activity

The biological activities of isoxazoles are largely attributed to their ability to interact with various biological targets. Below are key findings regarding the biological activity of Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI):

Anticancer Activity

Recent studies have shown that certain isoxazole derivatives exhibit significant cytotoxic effects against cancer cell lines. For example, compounds derived from isoxazoles have been evaluated for their effects on human promyelocytic leukemia (HL-60) cells using the MTT assay. The IC50 values for some derivatives ranged from 86 to 755 μM, indicating varying degrees of potency . Notably, specific substitutions on the isoxazole ring can enhance or diminish this activity.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Isoxazole (3) | 86 | Induces apoptosis and cell cycle arrest |

| Isoxazole (6) | 755 | Primarily cell cycle arrest |

The mechanism through which these compounds exert their anticancer effects often involves modulation of apoptotic pathways. For instance, isoxazole (3) was found to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest . In contrast, isoxazole (6) showed an increase in p21^WAF-1 without affecting Bcl-2 levels.

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the isoxazole structure affect its biological activity. For instance:

- Substitutions at the 3-, 4-, and 5-positions of the phenyl ring have been shown to significantly influence binding affinity and inhibitory activity against specific targets such as EPAC proteins.

- The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, thereby affecting its interaction with biological targets .

Case Studies

Several case studies highlight the therapeutic potential of isoxazoles:

- EPAC Inhibition : Isoxazole derivatives have been investigated for their role as EPAC antagonists. These compounds demonstrated low micromolar inhibitory activity and were shown to block intracellular signaling pathways involved in cancer cell migration and invasion .

- Antimicrobial Activity : Some derivatives have also been explored for their antimicrobial properties, showing effectiveness against various bacterial strains.

- In Vivo Studies : In animal models, certain isoxazoles have shown protective effects against infections by modulating immune responses, further underscoring their potential as therapeutic agents .

Q & A

Q. What are the primary synthetic routes for preparing 3-cyclopropyl-5-isocyanato-isoxazole derivatives?

Isoxazole derivatives are commonly synthesized via cycloaddition reactions between nitrile oxides and alkynes or via reactions of nitro compounds with carbonyl derivatives (aldehydes/ketones). For example, aldehydes react with primary nitro compounds to form isoxazole rings through intermediates like nitrile oxides, with cycloaddition steps rationalizing ring formation . Modifications such as using activated ketones or optimizing reaction conditions (e.g., temperature, catalysts) can improve selectivity for polysubstituted derivatives .

Q. What biological activities are associated with isoxazole derivatives, and how are they evaluated?

Isoxazole derivatives exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. For instance:

- Anticancer activity : Derivatives interfere with cellular pathways (e.g., tubulin polymerization inhibition, apoptosis induction) and are tested via cytotoxicity assays against cancer cell lines (e.g., IC₅₀ determination) .

- Antimicrobial activity : Evaluated using agar diffusion or broth microdilution assays to determine minimum inhibitory concentrations (MICs) .

- Neuroprotective effects : Tested in oxidative stress models (e.g., H₂O₂-induced neuronal cell death) to quantify cell viability .

Advanced Research Questions

Q. How do cycloaddition reaction conditions influence the regioselectivity of isoxazole derivatives?

Regioselectivity in cycloadditions (e.g., nitrile oxide + alkyne) depends on electronic and steric factors. Hypervalent iodine reagents or Lewis acids can modulate reactivity, favoring 3,5-disubstituted isoxazoles. For example, electron-withdrawing groups on nitrile oxides enhance cycloaddition rates, while bulky alkynes may shift regioselectivity . Structural validation via X-ray crystallography (e.g., bond lengths and dihedral angles in isoxazole rings) confirms product identity .

Q. What spectroscopic and computational methods are critical for characterizing 3-cyclopropyl-5-isocyanato-isoxazole derivatives?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns substituent positions (e.g., cyclopropyl protons at δ 1.0–2.0 ppm; isocyanate groups show no proton signals).

- FTIR : Confirms isocyanate (N=C=O) stretches at ~2250–2275 cm⁻¹ .

- Computational :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and stability of tautomeric forms.

- Molecular docking : Evaluates binding affinities to targets (e.g., tyrosine kinase for anticancer activity) .

Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) impact biological activity in isoxazole derivatives?

Substituents influence pharmacodynamics and pharmacokinetics:

- Cyclopropyl groups : Enhance metabolic stability by reducing oxidative degradation compared to phenyl groups .

- Isocyanate groups : Increase electrophilicity, enabling covalent binding to cysteine residues in target enzymes (e.g., HDAC inhibition in cancer) . SAR studies show that 3-cyclopropyl substitution improves blood-brain barrier penetration for neuroprotective applications .

Q. How can researchers resolve contradictions in reported biological data for isoxazole derivatives?

Discrepancies in activity data (e.g., varying IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times).

- Structural impurities : Validate compound purity via HPLC (>95%) and elemental analysis .

- Solubility issues : Use co-solvents (e.g., DMSO) at non-toxic concentrations .

Q. What methodological strategies optimize the synthesis of isoxazole derivatives for high-throughput screening?

- Parallel synthesis : Utilize microwave-assisted reactions to reduce reaction times (e.g., 30 minutes vs. 6 hours) .

- Automated purification : Employ flash chromatography or preparative HPLC for rapid isolation.

- Library design : Focus on diversifying substituents (e.g., halogens, alkyl groups) to explore SAR .

Q. How can computational modeling guide the design of novel 3-cyclopropyl-5-isocyanato-isoxazole derivatives?

- QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data to prioritize synthetic targets.

- Molecular dynamics simulations : Predict binding stability in target proteins (e.g., 100-ns simulations for kinase-inhibitor complexes) .

- ADMET prediction : Estimate pharmacokinetic properties (e.g., CYP450 metabolism, plasma protein binding) early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.